molecular formula C18H21N5O2 B258496 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B258496
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: BKJYWBCBMXQAAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as A-77636, is a potent and selective agonist of the dopamine D1 receptor. This molecule has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Wirkmechanismus

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. By activating this receptor, 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can increase the release of dopamine in certain regions of the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to increase the release of dopamine in the striatum, a brain region involved in motor function and reward. This leads to improvements in motor function and a reduction in drug-seeking behavior. Additionally, 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to improve cognitive function in animal models of schizophrenia, possibly through its effects on the prefrontal cortex.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise investigation of the receptor's role in various physiological processes. However, one limitation is that 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione's effects may be influenced by other neurotransmitter systems, which can complicate interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further investigation into the mechanisms underlying 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione's effects on cognitive function could lead to the development of new treatments for cognitive deficits in various disorders. Finally, the development of more selective agonists of the dopamine D1 receptor could lead to the discovery of even more effective treatments for these disorders.

Synthesemethoden

The synthesis of 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of 2,6-diaminopurine with allyl isocyanate, followed by N-alkylation with 2-phenylethyl bromide. The resulting intermediate is then cyclized to form the final product.

Wissenschaftliche Forschungsanwendungen

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated. For example, studies have shown that 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in animal models of addiction, and improve cognitive function in animal models of schizophrenia.

Eigenschaften

Produktname

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Molekularformel

C18H21N5O2

Molekulargewicht

339.4 g/mol

IUPAC-Name

1,3-dimethyl-7-(2-phenylethyl)-8-(prop-2-enylamino)purine-2,6-dione

InChI

InChI=1S/C18H21N5O2/c1-4-11-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,19,20)

InChI-Schlüssel

BKJYWBCBMXQAAQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CCC3=CC=CC=C3

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.